1-(2-aminoethyl)-1,4-dihydropyridin-4-one dihydrochloride
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Overview
Description
1-(2-aminoethyl)-1,4-dihydropyridin-4-one dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dihydropyridinone ring and an aminoethyl side chain. The dihydrochloride form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-aminoethyl)-1,4-dihydropyridin-4-one dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminoethylamine with a suitable diketone or ketoester in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and enhancing the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-(2-aminoethyl)-1,4-dihydropyridin-4-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridinone ring to a fully saturated pyrrolidine ring.
Substitution: The aminoethyl side chain can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include pyridine derivatives, pyrrolidine derivatives, and various substituted compounds depending on the specific reagents and conditions used.
Scientific Research Applications
1-(2-aminoethyl)-1,4-dihydropyridin-4-one dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-aminoethyl)-1,4-dihydropyridin-4-one dihydrochloride involves its interaction with specific molecular targets and pathways. The aminoethyl side chain allows it to interact with various enzymes and receptors, potentially modulating their activity. The dihydropyridinone ring can participate in redox reactions, influencing cellular processes such as oxidative stress and signal transduction.
Comparison with Similar Compounds
Similar Compounds
1-(2-aminoethyl)piperidine: Similar structure but lacks the dihydropyridinone ring.
1-(2-aminoethyl)-2-methyl-5-nitroimidazole: Contains an imidazole ring instead of a dihydropyridinone ring.
4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide dihydrochloride: Similar aminoethyl side chain but different core structure.
Uniqueness
1-(2-aminoethyl)-1,4-dihydropyridin-4-one dihydrochloride is unique due to its combination of the dihydropyridinone ring and the aminoethyl side chain, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
2751614-58-9 |
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Molecular Formula |
C7H12Cl2N2O |
Molecular Weight |
211.1 |
Purity |
95 |
Origin of Product |
United States |
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